molecular formula C3H9N3S B1301938 4,4-Dimethyl-3-thiosemicarbazide CAS No. 6926-58-5

4,4-Dimethyl-3-thiosemicarbazide

Cat. No.: B1301938
CAS No.: 6926-58-5
M. Wt: 119.19 g/mol
InChI Key: FCPHVJQWZFNNKD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-thiosemicarbazide is alkyl derivative of thiosemicarbazide. Structure of this compound in solution has been investigated by NMR and in solid state by IR and X-ray crystallographic methods.

Scientific Research Applications

Structural Analysis

4,4-Dimethyl-3-thiosemicarbazide and its derivatives have been extensively studied for their unique structural properties. Valente et al. (1998) explored the structures of alkyl derivatives of thiosemicarbazide, including anti,Z-4,4-dimethyl-3-thiosemicarbazide. They found that these molecules are linked by N–H···S hydrogen bonds, with sulfurs accepting multiple hydrogen bonds, which has implications for their reactivity and potential applications in materials science (Valente et al., 1998).

Antimicrobial Properties

Thiosemicarbazides, including this compound derivatives, are known for their antimicrobial properties. Yamaguchi et al. (2009) reported on the antifungal effects of a thiosemicarbazide camphene derivative on Trichophyton mentagrophytes, indicating the potential use of these compounds in treating fungal infections (Yamaguchi et al., 2009).

Safety and Hazards

4,4-Dimethyl-3-thiosemicarbazide is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302: Harmful if swallowed . The precautionary statements include P264: Wash skin thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, and P501: Dispose of contents/container to an approved waste disposal plant .

Future Directions

According to a paper , synthetic aromatic organic compounds bearing 4,4-Dimethyl-3-thiosemicarbazide moiety have been studied for their wide range of biological effects. These compounds have shown potential in cell growth inhibition, S-phase cell cycle arrest, and proapoptotic activities on cisplatin-resistant neuroblastoma cells. They have also shown affinity for the main protease (Mpro) of SARS-CoV-2, which could potentially make them useful in the development of treatments for COVID-19 .

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-3-thiosemicarbazide plays a significant role in biochemical reactions, particularly as a chemical additive in corrosion inhibition studies. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate the corrosion inhibition of mild steel in acidic conditions . The nature of these interactions often involves the formation of complexes with metal ions, which can influence the activity of enzymes and other proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been explored in several studies. It has been tested on leukemia cell lines (U937) and adenocarcinoma cell lines (A549), where it exhibited significant biological activity . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to the modulation of enzyme activities, which in turn affects cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form complexes with metal ions, which can either inhibit or activate enzymes. These interactions can lead to changes in gene expression and cellular metabolism. The binding interactions with biomolecules are crucial for its activity, and these interactions have been studied using techniques such as NMR and X-ray crystallography .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, beyond which the compound can become harmful . Understanding the dosage effects is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s involvement in these pathways is essential for understanding its biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. These interactions can affect its localization and accumulation within specific tissues . Understanding these processes is important for predicting its effects in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its role in biochemical reactions and cellular processes .

Properties

IUPAC Name

3-amino-1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPHVJQWZFNNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369978
Record name 4,4-Dimethyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-58-5
Record name 6926-58-5
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Record name 4,4-Dimethyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,1-dimethylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4,4-Dimethyl-3-thiosemicarbazide?

A: While specific spectroscopic data for this compound is not provided in the provided abstracts, several papers describe its use as a building block for synthesizing Schiff base ligands. These ligands typically involve a condensation reaction between the carbonyl group of an aldehyde (often a substituted salicylaldehyde) and the terminal amino group of this compound [, , , ]. This reaction forms a characteristic imine bond (C=N) which is confirmed through spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR [, , ].

Q2: What is the role of computational chemistry in understanding this compound derivatives?

A: Computational methods, particularly Density Functional Theory (DFT) calculations and molecular docking, play a crucial role in studying this compound derivatives. DFT calculations help establish structure-property relationships, predict molecular geometries, and evaluate electronic properties like chemical potential, electronegativity, and electrophilicity [, , ]. These parameters provide insights into the reactivity and potential behavior of these compounds.

Q3: What are the potential applications of this compound derivatives beyond antiviral activity?

A3: Beyond antiviral research, studies highlight the potential applications of this compound derivatives in other domains:

  • Antibacterial Agents: Aromatic organic compounds incorporating the this compound moiety have demonstrated moderate antibacterial activity against specific Gram-positive and Gram-negative bacterial strains []. This suggests potential avenues for developing novel antibacterial agents.
  • Optical Materials: Research indicates that some this compound derivatives exhibit promising optical non-linearity responses []. This property makes them potentially suitable for high-tech applications in nonlinear optics (NLO) technologies.
  • Corrosion Inhibition: While specific details are limited in the abstract, one study explores the potential of this compound as a corrosion inhibitor in acidic environments []. This points towards potential applications in materials science and industrial settings.

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